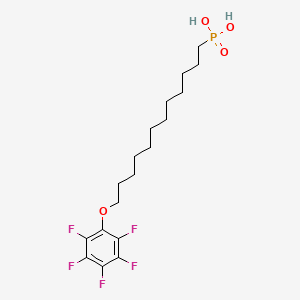

12-Pentafluorophenoxydodecylphosphonic acid

Descripción

Synonyms and Identifiers

The compound is recognized by multiple nomenclatures, reflecting its structural complexity:

| Synonym | CAS Number | MDL Number | PubChem SID |

|---|---|---|---|

| P-[12-(2,3,4,5,6-Pentafluorophenoxy)dodecyl]phosphonic acid | 1049677-16-8 | MFCD11046096 | 329767890 |

| 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid | – | – | – |

| Phosphonic acid, [12-(2,3,4,5,6-pentafluorophenoxy)dodecyl]- | – | – | – |

Its IUPAC name emphasizes the positional arrangement of substituents on the benzene ring and the dodecyl chain.

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₂₆F₅O₄P , with a molecular weight of 432.36 g/mol . Key identifiers include:

- SMILES :

OP(O)(=O)CCCCCCCCCCCCOc1c(F)c(F)c(F)c(F)c1F - InChI :

1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26)

Structural Features and Functional Groups

Molecular Architecture

The compound’s structure consists of three distinct segments:

- Pentafluorophenoxy Group : A fluorinated aromatic ring (C₆F₅–O–) that enhances electron-withdrawing effects and thermal stability.

- Dodecyl Chain : A saturated 12-carbon alkyl chain (–C₁₂H₂₅) that provides hydrophobicity and molecular packing.

- Phosphonic Acid Terminus : A –PO(OH)₂ group capable of forming covalent bonds with metal oxides (e.g., ZnO, Al₂O₃).

| Functional Group | Role | Impact on Properties |

|---|---|---|

| Pentafluorophenoxy | Electron-withdrawing, hydrophobic | Enhances surface anchoring stability |

| Dodecyl Chain | Hydrophobic, van der Waals interactions | Promotes molecular packing in SAMs |

| Phosphonic Acid | Bidentate/tridentate binding | Enables covalent attachment to metal oxides |

Conformational Characteristics

The dodecyl chain adopts an all-trans conformation in SAMs, minimizing steric hindrance and maximizing surface coverage. This alignment is critical for achieving ordered monolayers.

Historical Development and Discovery

While specific historical records of the compound’s synthesis are limited, its development aligns with advancements in organophosphorus chemistry and SAM technology:

- Synthetic Routes : Typically involves reacting 12-bromododecane with pentafluorophenol, followed by phosphorylation with phosphorus trichloride (PCl₃) and hydrolysis.

- Patent Documentation : Early patents describe related phenylphosphonic acid derivatives, emphasizing catalytic processes for functionalization.

- Academic Research : Studies from the 2010s focused on optimizing SAM formation on ZnO and Al₂O₃, driven by demand for stable interfacial layers in optoelectronics.

Significance in Organophosphorus Chemistry and Materials Science

Applications in Self-Assembled Monolayers

12-Pentafluorophenoxydodecylphosphonic acid excels in forming SAMs due to its dual functional groups:

| Application Domain | Role | Performance Advantage |

|---|---|---|

| Nanoelectronics | Work-function tuning of ITO/ZnO electrodes | Reduces surface charge density |

| Energy Storage | Surface modification of metal oxide nanoparticles | Improves electron transport |

| Photovoltaics | Electron-transport layers in perovskite solar cells | Enhances interfacial stability |

Comparative Analysis with Related Compounds

The fluorinated phenyl group distinguishes it from non-fluorinated analogs:

Challenges and Innovations

Key challenges include:

Propiedades

IUPAC Name |

12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXYEINUTVZCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26F5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 12-Pentafluorophenoxydodecylphosphonic acid typically involves the reaction of 12-bromododecane with 2,3,4,5,6-pentafluorophenol in the presence of a base, followed by the reaction with phosphorus trichloride and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

12-Pentafluorophenoxydodecylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenoxy group.

Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated levels.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis of the phosphonic acid group yields the corresponding phosphonic acid derivatives.

Aplicaciones Científicas De Investigación

Surface Modification of Nanoparticles

PFPhDPA is primarily utilized for modifying the surfaces of nanoparticles, particularly zinc oxide (ZnO) nanoparticles. The incorporation of PFPhDPA enhances the stability and surface properties of these nanoparticles due to the electronegativity of the perfluoroalkyl group.

Case Study: Modification of Zinc Oxide Nanoparticles

- Objective : To investigate how perfluorinated phosphonic acids affect the surface properties of ZnO nanoparticles.

- Methodology :

- ZnO nanoparticles were modified with PFPhDPA and characterized using techniques such as infrared spectroscopy, X-ray photoelectron spectroscopy, and dynamic light scattering.

- Zeta potential measurements indicated increased stability with longer alkyl chain lengths.

- Findings : The study demonstrated that PFPhDPA significantly increases the surface coverage and stability of ZnO nanoparticles, making them suitable for various applications in electronics and photonics .

Self-Assembled Monolayers (SAMs)

PFPhDPA is employed in creating self-assembled monolayers (SAMs) on surfaces for applications in nanoelectronics. SAMs formed from PFPhDPA exhibit excellent hydrophobic properties, which are beneficial for reducing surface energy and preventing fouling.

Application in Nanoelectronics

- Properties : The hydrophobic nature of PFPhDPA facilitates non-covalent immobilization techniques, enhancing molecular patterning on surfaces.

- Benefits : These SAMs can be utilized in sensors, transistors, and other electronic devices where precise control over surface chemistry is crucial .

Biochemical Applications

In biochemistry, PFPhDPA has shown promise in the immobilization of biomolecules, such as proteins and antibodies. The compound's hydrophobic ether characteristics allow for effective non-covalent interactions.

Case Study: Protein Immobilization

- Objective : To explore the effectiveness of PFPhDPA in immobilizing antibodies on solid supports.

- Methodology : Proteins were immobilized using PFPhDPA through hydrophobic and π-stacking interactions.

- Findings : The results indicated that PFPhDPA provides a robust platform for immobilizing proteins, which is vital for biosensor development and therapeutic applications .

Antifouling Surfaces

PFPhDPA is also recognized for its role in developing antifouling surfaces. The compound's unique chemical structure helps create surfaces that resist biofouling by marine organisms and other contaminants.

Application Overview

- Mechanism : The fluorinated groups in PFPhDPA reduce surface energy, making it difficult for organisms to adhere.

- Potential Uses : These surfaces can be applied in marine coatings, biomedical devices, and water treatment systems to prolong the lifespan of materials by preventing biofouling .

Data Summary

| Application Area | Key Findings | Techniques Used |

|---|---|---|

| Surface Modification | Increased stability and surface coverage of ZnO | Infrared Spectroscopy, DLS |

| Self-Assembled Monolayers | Enhanced hydrophobicity for nanoelectronics | SAM formation techniques |

| Biochemical Applications | Effective protein immobilization | Non-covalent interaction methods |

| Antifouling Surfaces | Resistance to biofouling | Surface energy analysis |

Mecanismo De Acción

The mechanism of action of 12-Pentafluorophenoxydodecylphosphonic acid involves its ability to form strong bonds with surfaces, particularly metal oxides, through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can modify surface properties and enhance material performance .

Comparación Con Compuestos Similares

The following sections compare PFPDPA with structurally or functionally related phosphonic acids, focusing on molecular features, surface interactions, and application-specific performance.

Structural and Functional Group Comparison

Key Observations :

- Fluorination Type: PFPDPA’s pentafluorophenoxy group provides both aromaticity and fluorination, enabling dense packing and enhanced electron-withdrawing effects compared to aliphatic fluorinated (F21DDPA) or non-fluorinated (DDPA) analogs .

- Chain Length : The C12 chain in PFPDPA balances hydrophobicity and SAM order, whereas shorter chains (e.g., hexylphosphonic acid, HPA) reduce surface coverage, and longer chains (e.g., octadecylphosphonic acid, ODPA) increase steric hindrance .

Surface Interaction and Stability

PFPDPA’s performance in surface modification is benchmarked against similar compounds in studies involving ZnO nanoparticles and Al₂O₃ dielectrics:

Key Findings :

- Superior Surface Coverage: PFPDPA exhibits higher surface concentration on ZnO nanoparticles than 5FBPA or DDPA, attributed to its fluorinated aromatic group and optimal chain length .

- Binding Strength : 5FBPA’s aromatic fluorination promotes bidentate binding, enhancing work function modulation in electronics. However, PFPDPA’s hybrid structure balances stability and coverage .

Dielectric and Electronic Properties

In hybrid dielectric layers for organic field-effect transistors (OFETs), PFPDPA outperforms other phosphonic acids:

Key Advantages of PFPDPA :

- Low Leakage Current: The fluorophenoxy group reduces charge trapping, enabling lower leakage currents than DDPA or HPA .

- Balanced Mobility : Combines moderate dielectric constant (k ~3.8) with higher mobility than ODPA, making it suitable for low-voltage OFETs .

Application-Specific Performance

- Quantum Sensing: PFPDPA’s ¹⁹F nuclei enable detection via nitrogen-vacancy (NV) center-based NMR, a unique feature absent in non-fluorinated SAMs. Real-time monitoring of SAM formation on Al₂O₃ demonstrates its utility in lab-on-a-chip systems .

- Biocompatibility : When grafted onto Al₂O₃-coated diamonds, PFPDPA SAMs facilitate biointerface studies without disrupting NV center functionality .

Actividad Biológica

12-Pentafluorophenoxydodecylphosphonic acid (PFPhDPA) is a perfluorinated phosphonic acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by a long hydrophobic alkyl chain and a highly electronegative pentafluorophenyl group, exhibits distinct interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

PFPhDPA has the following structural formula:

- Chemical Formula : C₁₅H₁₅F₅O₃P

- Molecular Weight : 366.25 g/mol

The compound's structure contributes to its lipophilicity and ability to interact with cellular membranes, which is essential for its biological activity.

Cytotoxicity

Studies have shown that PFPhDPA exhibits cytotoxic effects on various cell lines, particularly through mechanisms involving mitochondrial dysfunction and calcium homeostasis disruption. The compound's lipophilicity appears to correlate with its cytotoxicity, as more lipophilic variants induce greater mitochondrial calcium uptake, leading to increased apoptosis rates in human colon carcinoma HCT116 cells .

| Concentration (μM) | Cytotoxic Effect (%) | Mitochondrial Calcium Uptake (Fold Increase) |

|---|---|---|

| 50 | 30.08 | 2 |

| 100 | 49.17 | 4 |

Membrane Potential Disruption

PFPhDPA has been observed to cause rapid depolarization of plasma membrane potential, which is indicative of its ability to alter membrane integrity. The extent of this depolarization is dose-dependent, with significant changes noted at concentrations as low as 50 μM after a 4-hour exposure .

In Vivo Studies

Research involving animal models has demonstrated that PFPhDPA can accumulate in tissues, raising concerns about its long-term effects on health. Biodistribution studies have indicated renal excretion pathways for the compound, suggesting potential implications for kidney function .

Environmental Impact

The environmental persistence of PFPhDPA and other perfluorinated compounds has been documented, leading to bioaccumulation in wildlife. This raises questions regarding the ecological consequences of their widespread use and potential impacts on food chains .

Case Studies

Recent case studies have highlighted the implications of PFPhDPA exposure in both laboratory settings and potential real-world scenarios:

- Cell Line Studies : In vitro studies using HCT116 cells revealed significant alterations in calcium homeostasis upon exposure to PFPhDPA, correlating with increased apoptotic markers.

- Environmental Monitoring : Analysis of sediment samples from estuarine regions indicated detectable levels of PFPhDPA, emphasizing the need for monitoring perfluorinated compounds in aquatic ecosystems .

Q & A

Q. What are the common synthetic routes for 12-pentafluorophenoxydodecylphosphonic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling pentafluorophenol with dodecylphosphonic acid derivatives under anhydrous conditions. Key steps include:

- Phosphorylation : Using phosphonic dichloride intermediates to introduce the phosphonic acid group .

- Fluorinated linkage : Employing nucleophilic aromatic substitution (SNAr) to attach the pentafluorophenoxy group, optimized at 60–80°C with a base like K₂CO₃ .

- Purification : Column chromatography or recrystallization to isolate the product. Yield depends on solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios of reactants.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR (¹⁹F and ³¹P) : To verify fluorinated aromatic protons and phosphonic acid groups .

- FTIR : Peaks at 1150–1250 cm⁻¹ (P=O stretching) and 1450–1550 cm⁻¹ (C-F stretching) confirm functional groups .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface composition and oxidation states of phosphorus (binding energy ~134 eV for P=O) .

Q. What are the primary applications of this compound in material science?

- Surface modification : Forms self-assembled monolayers (SAMs) on metal oxides (e.g., TiO₂, Al₂O₃) via phosphonic acid anchoring .

- Antifouling coatings : Fluorinated chains reduce bio-adhesion in biomedical devices .

- Membrane technology : Enhances hydrophobicity in filtration membranes, relevant to fuel cell research .

Advanced Research Questions

Q. How does the fluorinated tail influence the self-assembly kinetics on oxide surfaces?

Advanced studies combine ellipsometry and contact angle measurements to track SAM formation. The dodecyl chain length balances van der Waals interactions, while pentafluorophenoxy groups introduce steric hindrance, slowing monolayer packing. Computational models (e.g., molecular dynamics) reveal a trade-off between fluorophobic effects and chain flexibility .

Q. What experimental strategies resolve contradictions in reported adsorption efficiencies of this compound on ZnO vs. SiO₂?

Conflicting data (e.g., higher adsorption on ZnO in some studies but lower in others) arise from:

- Surface hydroxyl density : ZnO has variable OH groups depending on calcination temperature .

- Solution pH : Phosphonic acid deprotonation (pKa ~2–3) affects binding; optimize pH between 4–6 for SiO₂ .

- Competitive adsorption : Trace ions (e.g., Cl⁻) in solvents can displace phosphonic acid groups, requiring ICP-MS validation .

Q. How can computational modeling predict the compound’s behavior in heterogeneous catalysis?

- DFT calculations : Simulate interactions between the phosphonic acid group and catalytic sites (e.g., Pt nanoparticles). Parameters include adsorption energy and charge transfer .

- Solvent effects : COSMO-RS models predict solubility in polar aprotic solvents like DMSO, critical for catalyst ink formulation .

Methodological Guidance

Designing experiments to study thermal stability in high-temperature applications:

- TGA-DSC : Measure decomposition onset (typically >250°C for fluorinated phosphonates) .

- In situ XRD : Monitor crystallinity changes under thermal stress .

- Control humidity : Hydrolytic stability tests at 85°C/85% RH for 500+ hours assess durability .

Best practices for analyzing environmental degradation products:

- LC-QTOF-MS : Identify breakdown products like pentafluorophenol and dodecylphosphonate ions .

- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.